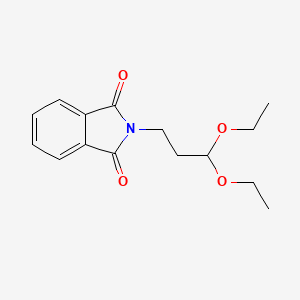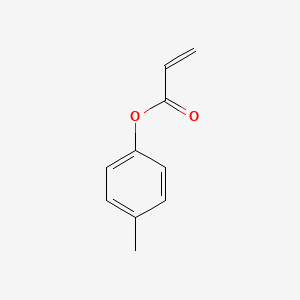
4-Methylphenyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl prop-2-enoate, also known as p-tolyl acrylate, is an organic compound with the molecular formula C10H10O2. It is an ester derived from 4-methylphenol (p-cresol) and acrylic acid. This compound is known for its applications in the production of polymers and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylphenyl prop-2-enoate can be synthesized through the esterification of 4-methylphenol with acrylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves a continuous process where 4-methylphenol and acrylic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated and stirred to promote esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylphenylpropan-2-ol.
Substitution: 4-Nitro-4-methylphenyl prop-2-enoate, 4-Halo-4-methylphenyl prop-2-enoate.
Scientific Research Applications
4-Methylphenyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in the development of new pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its polymerizable nature.
Mechanism of Action
The mechanism of action of 4-Methylphenyl prop-2-enoate primarily involves its ability to undergo polymerization. The compound can form long polymer chains through free radical polymerization, where the double bond in the prop-2-enoate group reacts with other monomers to form a polymer network. This property is exploited in various industrial applications to create materials with desired mechanical and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar in structure but contains a methoxy group instead of a methyl group.
Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Contains a cyano group and is used in different applications.
4-Methylphenyl acetate: Similar ester but with an acetate group instead of a prop-2-enoate group.
Uniqueness
4-Methylphenyl prop-2-enoate is unique due to its specific ester group, which allows it to undergo polymerization reactions effectively. This makes it particularly valuable in the production of polymers and copolymers with tailored properties for various industrial applications .
Properties
CAS No. |
2374-55-2 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(4-methylphenyl) prop-2-enoate |
InChI |
InChI=1S/C10H10O2/c1-3-10(11)12-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 |
InChI Key |
OJNXPAPLAAGFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


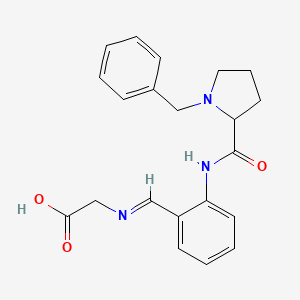
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
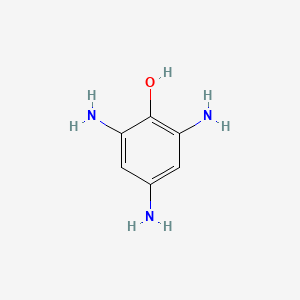

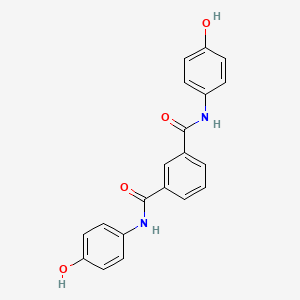

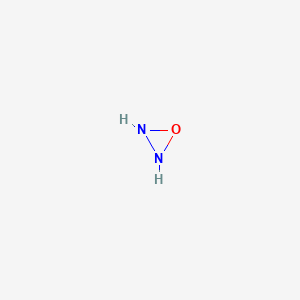
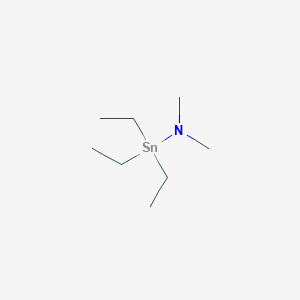
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)



